molecular formula C22H16O6 B3643772 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B3643772
M. Wt: 376.4 g/mol
InChI Key: RBKPXFCYZYWLHF-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a complex organic compound that features a combination of chromenone and furoate moieties

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin, followed by esterification with furoic acid. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furoate moiety, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: This compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate include other chromenone derivatives and furoate esters. What sets this compound apart is the unique combination of the chromenone and furoate moieties, which may confer distinct biological activities and chemical properties. Examples of similar compounds include:

  • 4-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-4-methylcoumarin
  • 2-furoic acid esters

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-18(27-22(24)19-4-3-11-26-19)10-9-16-17(12-20(23)28-21(13)16)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKPXFCYZYWLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Reactant of Route 6
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

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